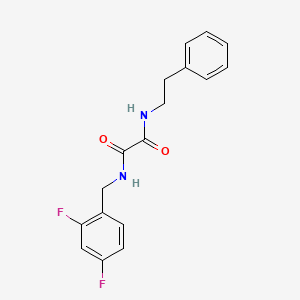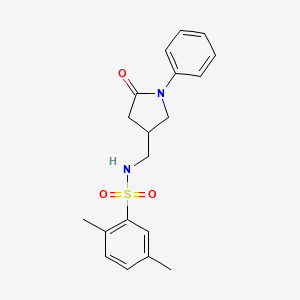
N1-(2,4-difluorobencil)-N2-feniletiloxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide is a synthetic organic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, linked to an oxalamide structure, which contributes to its distinct reactivity and functionality.
Aplicaciones Científicas De Investigación
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 2,4-difluorobenzylamine: This can be synthesized from 2,4-difluorobenzonitrile through reduction reactions using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide: The 2,4-difluorobenzylamine is then reacted with phenethylamine and oxalyl chloride under controlled conditions to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes and exhibiting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide, known for its use in organic synthesis.
4-Fluorobenzylamine: Similar structure but with a single fluorine atom, used in the synthesis of various pharmaceuticals.
2,6-Difluorobenzylamine: Another structural isomer with different fluorine substitution pattern, used in chemical research.
Uniqueness
N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide stands out due to its unique combination of a difluorobenzyl group and an oxalamide structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse scientific applications and research endeavors.
Propiedades
IUPAC Name |
N'-[(2,4-difluorophenyl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-7-6-13(15(19)10-14)11-21-17(23)16(22)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVUBLJFGWVBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)


![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)
![2-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B2571311.png)



![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2571323.png)
